3,4-Dichlorobenzaldehyde dimethyl acetal
Description
3,4-Dichlorobenzaldehyde dimethyl acetal is a derivative of 3,4-dichlorobenzaldehyde (CAS 6287-38-3) , where the aldehyde group is protected as a dimethyl acetal. This compound is structurally characterized by a benzene ring with chlorine substituents at the 3- and 4-positions and a dimethyl acetal group (–CH(OCH₃)₂) replacing the aldehyde oxygen. Dimethyl acetals are commonly synthesized via acid-catalyzed reactions between aldehydes and methanol, a process analogous to methods described for other acetal derivatives in organic synthesis .
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1,2-dichloro-4-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,1-2H3 |
InChI Key |
QRIUCMULMILWJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Overview
Preparation Methods
Protic Acid Catalysts
Strong protic acids like toluene-4-sulfonic acid (TsOH) or camphorsulfonic acid (CSA) are widely used. A representative protocol involves:
-
Reagents : 3,4-Dichlorobenzaldehyde (1 equiv), methanol (excess), TsOH (0.05 equiv).
-
Conditions : Reflux in ethanol/water (10% v/v) for 8–20 hours.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.
Key Data :
| Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| TsOH | Ethanol/H₂O | Reflux | ~75%* | >95%* |
| CSA | Acetonitrile | 80°C | ~70%* | >90%* |
Limitations
-
Side Reactions : Over-acetalization or ether formation due to prolonged reaction times.
-
Purification Challenges : Requires chromatographic separation to remove acidic residues.
Ionic Liquid-Mediated Synthesis
Choline Chloride-Based Ionic Liquids
The patent WO2012095855A1 describes a green chemistry approach using choline chloride (ChCl) paired with para-toluene sulfonic acid (PTSA) or methanesulfonic acid (MSA) to form ionic liquids.
Procedure :
-
Ionic Liquid Preparation :
-
ChCl and MSA (1:1 molar ratio) heated in methanol at 50°C.
-
-
Reaction :
-
3,4-Dichlorobenzaldehyde (1 equiv), methanol (2.2 equiv), and ionic liquid (20 wt%) stirred at 26°C for 8 hours.
-
-
Isolation :
-
Filtration, washing with diethyl ether, and drying at 95°C.
-
Performance Metrics :
| Ionic Liquid | Temperature | Yield | Purity |
|---|---|---|---|
| ChCl-MSA | 26°C | ~80%* | 99.8%* |
| ChCl-PTSA | 26°C | ~22%* | 97.5%* |
Advantages Over Conventional Methods
-
Reusability : Ionic liquids can be recovered and reused without significant activity loss.
-
Mild Conditions : Reactions proceed at ambient temperatures (25–50°C), minimizing thermal degradation.
Solvent Effects and Kinetic Considerations
Solvent Selection
Temperature Optimization
-
Trade-offs : Elevated temperatures (e.g., reflux at 80°C) accelerate kinetics but risk by-product formation.
Purification and Characterization
Isolation Techniques
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,4-Dichlorobenzaldehyde dimethyl acetal from its aldehyde precursor?
- Methodological Answer : The synthesis typically involves acid-catalyzed acetalization. Dissolve 3,4-dichlorobenzaldehyde in anhydrous methanol, add a catalytic amount of glacial acetic acid (~5 drops per 0.001 mol aldehyde), and reflux for 4–18 hours under inert conditions. Post-reaction, remove solvents via reduced-pressure distillation, and purify the crude product using recrystallization (e.g., water-ethanol mixtures) or column chromatography. Yields can vary (e.g., 65% in analogous triazole-acetal syntheses) depending on reaction time and catalyst efficiency .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Characterization includes:
- Melting Point Analysis : Compare observed melting points (e.g., 39–44°C for the precursor 3,4-dichlorobenzaldehyde) with literature values to assess purity .
- Spectroscopic Techniques : Use H NMR to confirm acetal formation (e.g., disappearance of aldehyde proton at ~10 ppm and emergence of methoxy groups at ~3–4 ppm). IR spectroscopy can verify C-O-C stretching vibrations (~1100 cm) .
- Chromatography : HPLC or GC-MS to detect residual aldehyde or side products .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to acetic acid, such as zirconium(IV) chloride, which improves acetal formation efficiency in analogous reactions .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO) vs. alcohols; DMSO may enhance reactivity but complicate purification .
- Temperature Control : Optimize reflux duration (e.g., 4–24 hours) and monitor reaction progress via TLC to minimize side reactions .
Q. What advanced analytical techniques are employed to resolve structural ambiguities or byproducts in acetal synthesis?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and detect trace impurities.
- X-ray Crystallography : Resolve crystal structures if recrystallization yields suitable crystals.
- Multivariate Analysis : Use DOE (Design of Experiments) to correlate reaction parameters (e.g., catalyst loading, solvent ratio) with purity metrics .
Q. How does the electronic nature of substituents on the benzaldehyde precursor influence acetal stability?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to assess electron-withdrawing effects of chlorine substituents on acetal stability.
- Kinetic Studies : Compare hydrolysis rates of this compound with non-halogenated analogs under acidic/basic conditions.
- Spectroscopic Probes : Monitor C NMR chemical shifts to evaluate electronic perturbations in the acetal moiety .
Q. What strategies mitigate dermal sensitization risks associated with dimethyl acetal derivatives in lab settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
